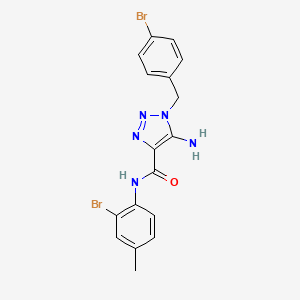

5-amino-1-(4-bromobenzyl)-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-bromophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Br2N5O/c1-10-2-7-14(13(19)8-10)21-17(25)15-16(20)24(23-22-15)9-11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCXJBMLOCLKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Br2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromobenzyl)-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Bromobenzyl and Bromomethylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Trends :

- Halogenation : Bromine and chlorine at R1 enhance target affinity via halogen bonds, while fluorine at R2 improves pharmacokinetics .

- Methoxy Groups : Dimethoxy substituents (e.g., 3,4-diOMe-phenyl) boost solubility and CNS penetration .

- Phenethyl Chains : Alkyl linkers (e.g., in C200-2260) may optimize bioavailability .

Physicochemical Properties

Comparative data on melting points, solubility, and spectral features:

Insights :

- Thermal Stability : Nitro-substituted analogs (e.g., 11i) exhibit lower melting points than brominated derivatives, suggesting weaker crystal packing .

- Spectral Signatures : The ¹H-NMR methyl signal at δ 2.55 ppm in the target compound confirms the presence of the 4-methyl group on the phenyl ring .

Biological Activity

5-Amino-1-(4-bromobenzyl)-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 899736-70-0) is a compound of significant interest due to its potential biological activities, particularly against various pathogens and in cancer therapy. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of bromine atoms and a triazole ring, which is known for its diverse biological activities. The molecular weight of the compound is 465.1 g/mol. Its structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The triazole moiety is particularly noted for its role in inhibiting fungal and parasitic infections by disrupting cellular processes.

Antiparasitic Activity

Research has indicated that compounds containing the 5-amino-1,2,3-triazole-4-carboxamide core exhibit potent antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that optimization of this compound series led to significant improvements in potency and metabolic stability, achieving submicromolar activity (pEC50 > 6) against the parasite in vitro .

Antitumor Activity

The compound has also been evaluated for its anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the phenyl ring enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups at certain positions exhibited increased activity due to enhanced interaction with target proteins involved in cancer cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antiparasitic | Trypanosoma cruzi | < 0.5 | |

| Antitumor | A-431 (human epidermoid carcinoma) | < 1.0 | |

| Cytotoxicity | Jurkat T cells | < 0.8 |

Case Studies

- Chagas Disease Treatment : In a notable study, the compound was shown to significantly reduce parasite burden in a mouse model of Chagas disease. The optimized derivatives demonstrated improved oral bioavailability and reduced toxicity compared to traditional treatments like benznidazole .

- Cancer Therapeutics : In vitro studies involving various cancer cell lines have shown that this compound can induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation. The presence of bromine atoms was found to enhance cell permeability, thus increasing the overall efficacy .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-amino-1-(4-bromobenzyl)-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and what key reaction conditions influence yield?

- Methodology : The synthesis typically involves a multi-step approach:

Triazole Ring Formation : Huisgen cycloaddition (azide-alkyne click chemistry) under copper(I) catalysis to form the 1,2,3-triazole core.

Substituent Introduction : Nucleophilic substitution or coupling reactions to attach the 4-bromobenzyl and 2-bromo-4-methylphenyl groups.

Carboxamide Functionalization : Condensation of intermediates with activated carbonyl reagents (e.g., isocyanates or carbodiimides).

- Key Conditions : Use anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C for cycloaddition), and stoichiometric optimization to minimize side products. Yields are highly dependent on the purity of azide and alkyne precursors .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement to resolve atomic coordinates and anisotropic displacement parameters. Programs like WinGX and ORTEP assist in data visualization .

Q. What in vitro assays are commonly used for initial bioactivity screening of this compound?

- Methodology :

- Enzyme Inhibition Assays : Testing against targets like carbonic anhydrase or histone deacetylase using fluorometric or colorimetric substrates.

- Cell Viability Assays : MTT or ATP-based assays in cancer cell lines to evaluate antiproliferative activity.

- Dose-Response Studies : IC determination to quantify potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Methodology :

- Twin Refinement : Use SHELXL’s twin law detection for datasets with pseudo-symmetry or twinning.

- Restraints and Constraints : Apply geometric restraints for disordered regions (e.g., bromine atoms with high thermal motion).

- Validation Tools : Check R-factors, electron density maps (e.g., using Coot), and ADPs to ensure model accuracy .

Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of halogen substituents on bioactivity?

- Methodology :

Substituent Variation : Synthesize analogs with Cl, F, or I replacing bromine atoms.

Biological Testing : Compare inhibitory activity against enzymes (e.g., carbonic anhydrase) using standardized assays.

Data Analysis : Correlate electronic (Hammett σ) and steric parameters with activity trends.

- Example SAR Table :

| Substituent (Position) | Enzyme Inhibition (IC, nM) | Selectivity Ratio (vs. Off-Target) |

|---|---|---|

| Br (4-bromobenzyl) | 12.5 ± 1.2 | 8.7 |

| Cl (4-chlorobenzyl) | 18.3 ± 2.1 | 5.2 |

| F (4-fluorobenzyl) | 25.6 ± 3.0 | 3.9 |

- Reference : Derived from triazole analogs in PubChem datasets .

Q. What strategies can optimize solubility and bioavailability without compromising target affinity?

- Methodology :

- Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility.

- Co-solvent Systems : Use DMSO/PBS mixtures in vitro; PEGylation for in vivo studies.

- Structural Modifications : Replace hydrophobic groups (e.g., methyl with hydroxyl) while retaining key pharmacophores .

Q. How to validate target engagement in mechanistic studies?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) to purified enzyme targets.

- Crystallographic Analysis : Co-crystallize the compound with the target protein to identify binding interactions (e.g., hydrogen bonds with active-site residues).

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in cell lysates .

Q. How to address discrepancies in biological activity across independent studies?

- Methodology :

- Assay Standardization : Validate protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase).

- Purity Analysis : Re-examine compound purity via HPLC and elemental analysis.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.